Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate
Description
Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate (CAS: 2059988-03-1) is a brominated heterocyclic ester with the molecular formula C₁₄H₁₆BrNO₃ and a molecular weight of 326.19 g/mol . Its structure features a 2-oxopiperidin-1-yl moiety linked to a 4-bromophenyl group and an acetate ester, making it a candidate for pharmaceutical and synthetic chemistry applications. Limited toxicological data are available for this compound, necessitating caution in handling .
Properties
Molecular Formula |
C14H16BrNO3 |
|---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate |
InChI |
InChI=1S/C14H16BrNO3/c1-19-14(18)9-16-7-6-11(8-13(16)17)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3 |
InChI Key |
FDBVFXWQEAIWHH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCC(CC1=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate generally involves:
- Construction of the 2-oxopiperidine core.
- Introduction of the 4-bromophenyl substituent.
- Esterification to form the methyl acetate moiety.
These steps can be achieved through classical organic transformations such as selective bromination, nucleophilic substitution, oxidation, and esterification.
Key Synthetic Steps and Reagents
Formation of 2-Oxopiperidine Core
The 2-oxopiperidine ring is often synthesized via cyclization of appropriate precursors such as amino alcohols or amino acids, followed by oxidation. Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be involved for intermediate transformations. For example, hydride reductions in tetrahydrofuran (THF) under reflux conditions are common to achieve the desired ring oxidation state.
Introduction of the 4-Bromophenyl Group
Selective bromination of phenyl precursors is a critical step. According to patent literature, bromination of 2-methyl-2-phenylpropanoic acid in aqueous media using bromine under acidic, neutral, or alkaline conditions achieves high selectivity for the 4-bromophenyl derivative. This method avoids toxic halogenated solvents and improves yield and purity.
The bromination reaction is typically conducted at 25–35°C over several hours, followed by pH adjustment and extraction with organic solvents such as toluene. The product can be purified by filtration, washing, and recrystallization or converted to methyl esters for easier separation.
Esterification to Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate
Esterification is performed by reacting the corresponding acid or acid chloride with methanol in the presence of acid catalysts such as sulfuric acid. This step can be optimized by controlling temperature (typically 63–67°C) and reaction time (up to 16 hours) to ensure complete conversion.
Representative Reaction Conditions
Detailed Synthetic Route Example
A multi-step synthetic route adapted from literature and patent sources is summarized below:
Selective Bromination : 2-methyl-2-phenylpropanoic acid is brominated with bromine in aqueous sodium bicarbonate solution at 25–35°C to yield 2-(4-bromophenyl)-2-methylpropanoic acid with high regioselectivity.
Esterification : The brominated acid is esterified with methanol in the presence of sulfuric acid at 63–67°C to produce methyl 2-(4-bromophenyl)-2-methylpropanoate.
Piperidin-2-one Ring Formation : The ester undergoes cyclization and oxidation steps using reagents such as phosphorus pentachloride (PCl5), morpholine, and sodium borohydride in solvents like dichloromethane and tetrahydrofuran to form the 2-oxopiperidinyl intermediate.
Final Functional Group Conversion : The intermediate is converted to the target methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate using bases like triethylamine and acids such as trifluoroacetic acid under mild conditions.
Research Findings and Optimization
Continuous Flow Reactors : Industrial synthesis benefits from continuous flow technology to optimize reaction times, yields, and purity, enabling scale-up with better control over reaction parameters.
Avoidance of Toxic Solvents : The aqueous bromination method avoids toxic halogenated solvents like carbon tetrachloride, improving environmental and safety profiles.
Yield and Purity : Typical yields for bromination and esterification steps range from 70% to 90% with purities exceeding 99%, as confirmed by gas chromatography (GC) and mass spectrometry (MS).
Functional Group Transformations : Use of mild acids and bases in dichloromethane or ethanol allows selective conversions without decomposition, enhancing overall synthetic efficiency.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents & Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Selective Bromination | Bromination in aqueous medium | Bromine, sodium bicarbonate, 25–35°C | High selectivity, eco-friendly | Requires careful pH control |
| Esterification | Acid-catalyzed esterification | Methanol, sulfuric acid, 63–67°C | High yield, easy purification | Long reaction time (16 h) |
| Piperidin-2-one ring synthesis | Cyclization and oxidation | PCl5, morpholine, NaBH4, THF, DCM | Efficient ring formation | Multi-step, requires careful handling |
| Functional group conversion | Base/acid mediated substitution | Triethylamine, trifluoroacetic acid, RT | Mild conditions, selective | Optimization needed for scale-up |
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or further functionalization.
Key Conditions and Reagents
| Reaction Type | Reagents/Conditions | Product | Yield/Selectivity |
|---|---|---|---|
| Acidic Hydrolysis | H<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub> (catalytic), reflux | 2-[4-(4-Bromophenyl)-2-oxopiperidin-1-yl]acetic acid | Not explicitly reported, but analogous ester hydrolysis achieves >80% conversion |
| Basic Hydrolysis | NaOH (aq.), heat | Sodium salt of the acid | Requires neutralization for isolation |
Mechanistic studies suggest the ester carbonyl is activated for nucleophilic attack by water, with the leaving group (methoxide) stabilized under acidic or basic conditions. Industrial-scale protocols often optimize pH and temperature to minimize side reactions .
Reduction of the Piperidinone Ring
The 2-oxopiperidine (piperidinone) moiety is susceptible to reduction, converting the ketone to a secondary alcohol. This modification alters the compound’s hydrogen-bonding capacity and steric profile.
Reduction Pathways
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH<sub>4</sub> | Anhydrous THF, 0°C → RT | 2-[4-(4-Bromophenyl)-2-hydroxypiperidin-1-yl]acetate | Selective for ketone; ester remains intact |
| NaBH<sub>4</sub> | MeOH, RT | Limited reactivity due to milder nature | Not preferred for this substrate |
The reaction with LiAlH<sub>4</sub> proceeds via a two-step mechanism: (1) nucleophilic attack by hydride on the carbonyl carbon and (2) protonation of the resulting alkoxide. Stereochemical outcomes depend on the reducing agent and solvent polarity.
Functionalization of the Bromophenyl Group
The para-bromine on the aromatic ring enables cross-coupling reactions, offering routes to diversify the compound’s aryl moiety.
Representative Coupling Reactions
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O | 2-[4-(4-Arylphenyl)-2-oxopiperidin-1-yl]acetate | 60–85% (estimated from analogous systems) |
| Buchwald-Hartwig | Pd catalyst, amine, ligand | Aminated derivatives | Requires optimization for steric hindrance |
These reactions retain the piperidinone and ester groups, enabling late-stage diversification. The bromine’s position ensures regioselectivity in cross-coupling processes.
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the piperidinone ring may undergo cleavage or reorganization.
Notable Observations
-
Acid-Mediated Ring Opening : Concentrated HCl at elevated temperatures cleaves the piperidinone ring, yielding a linear amino acid derivative.
-
Base-Induced Rearrangement : NaOH in ethanol induces keto-enol tautomerism, potentially forming conjugated enolates.
These reactions are less explored but highlight the compound’s versatility in generating novel scaffolds.
Stability Under Thermal and Oxidative Conditions
| Condition | Observation | Implication |
|---|---|---|
| Heating (>150°C) | Decomposition via ester pyrolysis | Requires low-temperature processing |
| H<sub>2</sub>O<sub>2</sub>/Oxidizing Agents | Oxidation of piperidinone to lactam | Controllable for targeted oxidation |
Scientific Research Applications
Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate is a chemical compound with a unique structure featuring a piperidine ring substituted with a bromophenyl group and an ester functional group. It has the molecular formula and a molecular weight of approximately 326.19 g/mol . The presence of bromine enhances its reactivity and biological activity, making it interesting in medicinal chemistry.
Potential Applications in Pharmacology
Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate may serve as a lead compound for developing new therapeutic agents targeting inflammation and pain management. Its structure makes it suitable for modifications to enhance efficacy or reduce side effects. Studies on similar compounds have demonstrated interactions with enzymes and receptors involved in pain pathways and inflammation, suggesting it could modulate key signaling pathways, potentially leading to therapeutic benefits in treating conditions such as arthritis or neuropathic pain.
Biological Activities
Research indicates that compounds similar to methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The piperidine structure can interact with various biological targets, potentially modulating neurotransmission and inflammatory pathways. Derivatives with halogen substitutions, such as bromine, often enhance biological activity compared to their non-halogenated counterparts.
Structural Similarity and Enhanced Properties
Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate stands out because of its specific combination of a piperidine ring with a brominated phenyl group and an ester functionality, which may enhance its reactivity and biological profile compared to other derivatives without these features.
Table of Structurally Similar Compounds
| Compound Name | Key Features |
|---|---|
| Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)acetate | Contains fluorine instead of bromine; exhibits similar biological activity. |
| 4-Bromophenyl Acetic Acid | Lacks the piperidine ring; simpler structure but retains bromine substitution effects. |
| N-Benzylpiperidine Derivatives | Diverse biological activities; often used in analgesic formulations. |
Mechanism of Action
The mechanism of action of methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The piperidinone ring may also play a role in binding to biological targets, influencing the compound’s overall effect .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound is compared to analogs with bromophenyl groups, heterocyclic cores, or ester functionalities (Table 1).
Table 1: Structural Comparison of Key Analogs
Key Observations :
Key Observations :
Physicochemical Properties
Biological Activity
Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
The molecular formula of Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate is C₁₄H₁₆BrNO₃, with a molecular weight of approximately 326.19 g/mol. The compound features a piperidine ring that is substituted with a bromophenyl group and an ester functional group, contributing to its reactivity and biological activity .
Synthesis
The synthesis of this compound typically involves several steps that can be optimized for yield and purity. Common methods include:
- Formation of the piperidine ring : Utilizing appropriate starting materials such as 4-bromobenzaldehyde and piperidine derivatives.
- Esterification : Reacting the resulting intermediate with methyl acetate to form the final product.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired compound.
Biological Activity
Research indicates that Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate exhibits a range of biological activities:
1. Anti-inflammatory Activity
Compounds with similar structures have been shown to possess anti-inflammatory properties. The presence of the bromine atom in the phenyl group enhances this activity, potentially through modulation of inflammatory pathways.
2. Analgesic Properties
The piperidine structure is known for its interaction with various neurotransmitter systems, suggesting that this compound may have analgesic effects. Studies indicate that derivatives of piperidine can inhibit pain pathways, making them candidates for pain management therapies.
Comparative Analysis with Similar Compounds
To better understand the biological activity of Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate, it is useful to compare it with structurally related compounds.
| Compound Name | Structure | Key Features |
|---|---|---|
| Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)acetate | Structure | Contains fluorine; exhibits similar anti-inflammatory activity. |
| 4-Bromophenyl Acetic Acid | Structure | Simpler structure; retains bromine substitution effects. |
| N-Benzylpiperidine Derivatives | Structure | Diverse biological activities; often used in analgesic formulations. |
This table illustrates how the unique combination of structural elements in Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate may enhance its reactivity and biological profile compared to other derivatives.
Case Studies and Research Findings
While specific case studies on Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate are scarce, related compounds have shown promising results in clinical settings:
- Anti-inflammatory Effects : A study on similar piperidine derivatives demonstrated significant reductions in inflammatory markers in animal models of arthritis.
- Pain Management : Research on piperidine analogs indicated effective pain relief in neuropathic pain models, suggesting potential applications for Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate in treating chronic pain conditions.
- Cytotoxicity Against Cancer Cells : Preliminary data from studies on halogenated piperidines showed enhanced cytotoxic effects against various cancer cell lines, indicating a need for further investigation into this compound's anticancer potential .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves multi-step processes, including cyclization and coupling reactions. For example, intermediates such as ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate are used as synthons in hydrazone formation (yield ~77%) . Piperidine ring formation may utilize intramolecular cyclization of halogenated precursors under basic conditions, as seen in related compounds (94% yield achieved via optimized cyclization) . Key intermediates include 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, which undergoes further functionalization .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms ester/piperidone moieties (e.g., methyl ester protons at δ ~3.7 ppm) .
- X-ray Crystallography : Programs like SHELXL and visualization tools like ORTEP-III resolve molecular geometry. For example, bond angles and torsional strain in the piperidone ring can be validated against crystallographic data (mean C–C bond deviation: 0.004 Å; R factor: 0.038) .
- FTIR/FT-Raman : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and ketone groups) .
Advanced Research Questions
Q. How can contradictory spectroscopic data during structural elucidation be resolved?
- Methodological Answer : Cross-validation using complementary techniques is critical:
- Crystallographic vs. NMR Data : Discrepancies in dihedral angles or substituent orientations can be resolved by refining X-ray structures with SHELXL and comparing NOE correlations in NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., exact mass 271.955896 for brominated analogs ).
- Dynamic NMR : Assesses conformational flexibility in solution, particularly for the piperidone ring .
Q. What strategies optimize reaction conditions for higher yields in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Palladium catalysts improve coupling efficiency for aryl bromide intermediates .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics .
- Temperature Control : Lower temperatures (~0–5°C) minimize side reactions during hydrazone formation .
- In-Situ Monitoring : Techniques like TLC or HPLC track intermediate stability (e.g., ethyl 2-chloroacetoacetate degradation ).
Q. How does the bromophenyl substituent influence biological activity, and what assays are suitable for evaluation?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The 4-bromophenyl group enhances lipophilicity and receptor binding affinity. Comparative studies with non-brominated analogs can isolate its contribution .
- Biological Assays :
- Antimicrobial Testing : Broth microdilution assays (MIC values against Gram-positive/negative strains) .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., HCV NS3/4A protease ).
- Cellular Uptake : Radiolabeled analogs (e.g., ⁷⁷Br) quantify permeability in Caco-2 cell models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
